N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide, also known as DCT or Deschloroketamine, is a chemical compound that belongs to the arylcyclohexylamine class. It is a dissociative anesthetic and has been the subject of scientific research for its potential therapeutic applications.
Mechanism of Action
N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide acts as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. It also has affinity for the sigma-1 receptor, which is involved in the modulation of neurotransmitter release and the regulation of calcium homeostasis.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide has been shown to produce dose-dependent sedation, analgesia, and dissociation in animal models. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide is its rapid onset of action, which allows for the study of its effects on various physiological and behavioral parameters. However, its use in animal models is limited by its potential for abuse and its potential to cause respiratory depression and other adverse effects.
Future Directions
Future research on N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide could focus on its potential therapeutic applications in the treatment of depression, anxiety, and chronic pain. It could also investigate its effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, further studies could explore the potential use of N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide as a tool for studying the mechanisms underlying psychiatric disorders.
Synthesis Methods
The synthesis of N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide involves the reaction of 2,5-dimethylphenyl magnesium bromide with 3-methylpiperidin-1-yl chloride, followed by the addition of carbon disulfide to form the corresponding dithiocarbamate. The final step involves the deprotection of the dithiocarbamate to yield N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide.
Scientific Research Applications
N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and chronic pain. It has also been investigated for its potential use as a rapid-acting antidepressant and anxiolytic agent.
properties
Product Name |
N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide |
---|---|
Molecular Formula |
C15H22N2S |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide |
InChI |
InChI=1S/C15H22N2S/c1-11-6-7-13(3)14(9-11)16-15(18)17-8-4-5-12(2)10-17/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,16,18) |
InChI Key |
ZOYITEMXNPOMBC-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(=S)NC2=C(C=CC(=C2)C)C |
Canonical SMILES |
CC1CCCN(C1)C(=S)NC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.